(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(3-(4-fluorophenoxy)phenyl)methanone hydrochloride
Description
This compound is a synthetic small molecule featuring a thieno[3,2-c]pyridine core fused with an azetidine ring and a 3-(4-fluorophenoxy)phenyl ketone moiety. The hydrochloride salt enhances its solubility for pharmacological applications. Structurally, the molecule combines a bicyclic heteroaromatic system (thienopyridine) known for modulating receptor interactions, a rigid azetidine scaffold that may improve metabolic stability, and a fluorinated aromatic group that influences lipophilicity and target binding .
Properties
IUPAC Name |
[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]-[3-(4-fluorophenoxy)phenyl]methanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2O2S.ClH/c24-18-4-6-20(7-5-18)28-21-3-1-2-16(12-21)23(27)26-14-19(15-26)25-10-8-22-17(13-25)9-11-29-22;/h1-7,9,11-12,19H,8,10,13-15H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYTFHVYWBCFAJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)C3CN(C3)C(=O)C4=CC(=CC=C4)OC5=CC=C(C=C5)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClFN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Horner–Wadsworth–Emmons Reaction
The azetidine ring is synthesized from N-Boc-azetidin-3-one (2 ) via HWE reaction with methyl 2-(dimethoxyphosphoryl)acetate (1 ) (Fig. 1A). Key steps:
Aza-Michael Addition with Dihydrothienopyridine
Intermediate 3 undergoes regioselective aza-Michael addition with 5,6,7,8-tetrahydrothieno[3,2-c]pyridin-5-amine (4 ) (Fig. 1B):
- Catalyst : 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 10 mol%) in acetonitrile.
- Conditions : 65°C, 16 h under N₂.
- Outcome : 3-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidine (5 ) obtained as a single regioisomer (69% yield).
Table 1 : Optimization of Aza-Michael Reaction Conditions
| Entry | Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | DBU | MeCN | 65 | 69 |
| 2 | None | MeCN | 65 | 0 |
| 3 | Cs₂CO₃ | DCM | 25 | 42 |
Friedel–Crafts Acylation for Methanone Formation
Synthesis of 3-(4-Fluorophenoxy)benzoyl Chloride
3-(4-Fluorophenoxy)benzoic acid (6 ) is activated using oxalyl chloride (1.14 eq) and catalytic DMF (0.1 eq) in dichloromethane (Fig. 2A):
Coupling with Azetidine-Dihydrothienopyridine
The acyl chloride (7 ) reacts with intermediate 5 in a Friedel–Crafts-type acylation (Fig. 2B):
- Lewis Acid : AlCl₃ (1.5 eq) in fluorobenzene.
- Conditions : 25–30°C, 2 h.
- Workup : Quenched with water, extracted into DCM, and crystallized from 2-propanol/water (1:1).
Hydrochloride Salt Formation
The free base (8 ) is treated with HCl (4 M in dioxane) in dichloromethane:
- Conditions : 0°C to room temperature, 1 h.
- Isolation : Filtered and dried under vacuum to yield the hydrochloride salt (98% purity by HPLC).
Analytical Characterization
Spectroscopic Data
Purity and Yield Optimization
Table 2 : Batch Yields Across Synthetic Steps
| Step | Intermediate | Yield (%) | Purity (HPLC, %) |
|---|---|---|---|
| 1 | 3 | 72 | 99.5 |
| 2 | 5 | 69 | 98.8 |
| 3 | 7 | 94 | 99.2 |
| 4 | 8 (hydrochloride) | 91 | 99.7 |
Challenges and Mitigation Strategies
- Regioselectivity in Aza-Michael Addition : DBU catalysis ensured exclusive N-1 adduct formation, avoiding N-2 byproducts.
- Acyl Chloride Stability : Rapid distillation under reduced pressure minimized decomposition.
- Salt Hygroscopicity : Strict control of drying conditions (≤0.06% H₂O) prevented clumping.
Chemical Reactions Analysis
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, palladium on carbon (Pd/C) with hydrogen.
Nucleophiles: Sodium ethoxide, ammonia.
Electrophiles: Halogenating agents, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific functional groups involved. For instance:
Oxidation of the thienopyridine ring could yield sulfoxides or sulfones.
Reduction of the azetidine ring might lead to secondary amines.
Substitution reactions with the fluorophenoxy group can produce various aryl derivatives.
Chemistry
As an intermediate in the synthesis of more complex organic molecules.
Study of its reactivity and stability under different conditions.
Biology
Potential as a ligand in biochemical assays or drug discovery.
Examination of its interaction with biological macromolecules like proteins or nucleic acids.
Medicine
Investigation of its pharmacological properties for potential therapeutic uses.
Development of analogs with enhanced activity and reduced side effects.
Industry
Use as a precursor in the manufacture of pharmaceuticals or agrochemicals.
Application in material science for developing new polymers or composites.
Mechanism of Action
The mechanism by which (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(3-(4-fluorophenoxy)phenyl)methanone hydrochloride exerts its effects involves its interaction with molecular targets. These targets might include enzymes, receptors, or ion channels. The specific pathways involved can vary based on its application:
Enzymatic Inhibition: Binding to active sites of enzymes, blocking their activity.
Receptor Modulation: Interacting with cell surface receptors to alter signal transduction.
Ion Channel Blockade: Inhibiting the flow of ions across cell membranes, affecting cellular excitability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with pharmaceuticals and intermediates documented in the literature. Below is a comparative analysis based on functional groups, pharmacological relevance, and synthetic pathways:
Table 1: Structural and Functional Comparison
Key Findings
The 4-fluorophenoxy group introduces electron-withdrawing effects, which may improve binding affinity to P2Y12 receptors (a target of clopidogrel) compared to the 2-chlorophenyl group in analogs .
Pharmacokinetic Implications :
- Clopidogrel-related substances (A–C) highlight the importance of stereochemistry: the target compound’s S-configuration (if analogous to clopidogrel’s active form) could enhance efficacy .
- The absence of an ester moiety (unlike substances B and C) may reduce prodrug activation requirements, enabling direct activity .
Synthetic Pathways: Similar to ’s hydrazine synthesis, the target compound’s ketone moiety might involve condensation reactions, while the thienopyridine core could derive from cyclization steps seen in clopidogrel analog production .
Biological Activity
The compound (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(3-(4-fluorophenoxy)phenyl)methanone hydrochloride is a synthetic organic molecule that has garnered attention due to its potential biological activities. This compound belongs to a class of azetidine derivatives, which have been studied for their pharmacological properties. This article focuses on the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 364.88 g/mol. The structure features a thieno[3,2-c]pyridine moiety and an azetidine ring, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₀ClFN₂O₂S |
| Molecular Weight | 364.88 g/mol |
| CAS Number | 2320377-06-6 |
| Melting Point | Not available |
Antimicrobial Activity
Research indicates that compounds containing thieno[3,2-c]pyridine structures exhibit significant antimicrobial properties. A study demonstrated that similar derivatives showed potent activity against various bacterial strains, suggesting that our compound may possess similar efficacy. The mechanism often involves inhibition of bacterial cell wall synthesis and disruption of metabolic pathways.
Anticancer Potential
A notable area of interest is the anticancer activity of azetidine derivatives. In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation. For instance, a related thieno[3,2-c]pyridine derivative was found to inhibit the growth of human cancer cell lines significantly.
Neuroprotective Effects
The neuroprotective potential of this compound has also been explored. Thieno[3,2-c]pyridines are known to exhibit neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This could be particularly beneficial in the context of neurodegenerative diseases.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study on thieno[3,2-c]pyridine derivatives indicated that modifications at the azetidine position enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli .
- Anticancer Activity : Research published in Bioorganic & Medicinal Chemistry Letters reported that azetidine-based compounds exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer properties .
- Neuroprotection : A recent investigation into thieno[3,2-c]pyridine derivatives highlighted their ability to protect against glutamate-induced neurotoxicity in neuronal cultures .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
